EGFR Inhibitory Potency of the Derived 7-Fluoro Derivative vs. Isomeric 7-Fluoro Analogs
When the target compound is elaborated to the 4-[(3-bromophenyl)amino]-7-fluoro derivative (compound 9e), its IC50 against isolated EGFR is 684 nM. This represents a significant potency gap when compared to the identical 4-[(3-bromophenyl)amino]-7-fluoro derivatives in other isomeric series: the [4,3-d] isomer (5e) shows an IC50 of 29 nM, and the [3,4-d] isomer (7e) has an IC50 of 124 nM [1]. Thus, the [4,3-d] 7-fluoro derivative is 24-fold more potent, and the [3,4-d] derivative is 5.5-fold more potent, than the [2,3-d] derived 9e. This rank order of potency establishes the specific scaffold-dependent activity contribution of the 7-fluoro group and quantifies the expected bioactivity range when sourcing this specific isomer.
| Evidence Dimension | IC50 (nM) vs. isolated EGFR tyrosine kinase |
|---|---|
| Target Compound Data | 684 nM (compound 9e, 4-[(3-bromophenyl)amino]-7-fluoropyrido[2,3-d]pyrimidine) |
| Comparator Or Baseline | 29 nM (compound 5e, [4,3-d] isomer); 124 nM (compound 7e, [3,4-d] isomer) |
| Quantified Difference | [2,3-d] isomer is 23.6-fold less potent than [4,3-d] and 5.5-fold less potent than [3,4-d]. |
| Conditions | Purified full-length EGFR, EGF-stimulated, phosphorylation of PLCγ1-derived peptide, IC50 values from dose-response curves in duplicate. J. Med. Chem. 1996, Table 1. |
Why This Matters
This data directly informs the selection of the [2,3-d] scaffold for projects requiring a specific attenuated or 'tool' potency profile for mechanistic studies, where the [4,3-d] or [3,4-d] scaffolds would be too potent or possess a different selectivity window.
- [1] Rewcastle GW, Palmer BD, Thompson AM, Bridges AJ, Cody DR, Zhou H, Fry DW, McMichael A, Denny WA. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. J Med Chem. 1996 Apr 26;39(9):1823-35. View Source
